![molecular formula C17H19F3N6O2 B2687980 1-(6-(4-甲基哌嗪-1-基)嘧啶-4-基)-3-(4-(三氟甲氧基)苯基)脲 CAS No. 1396849-24-3](/img/structure/B2687980.png)
1-(6-(4-甲基哌嗪-1-基)嘧啶-4-基)-3-(4-(三氟甲氧基)苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. It belongs to a class of compounds known as kinase inhibitors, which have been shown to be effective in the treatment of various diseases, including cancer.
科学研究应用
合成和药用
抗癌和抗炎特性:Rahmouni 等人 (2016) 的一项研究详细介绍了新型吡唑并嘧啶衍生物的合成,探讨了它们的抗癌和抗 5-脂氧合酶剂。这些化合物针对 HCT-116 和 MCF-7 癌细胞系评估了它们的细胞毒活性,在药用化学应用方面显示出有希望的结果 (Rahmouni 等人,2016)。
超分子化学:Beijer 等人 (1998) 研究了尿嘧啶酮通过四氢键形成强二聚体。这项研究有助于理解分子相互作用,并且可能与设计新的超分子组装体有关 (Beijer 等人,1998)。
生化应用
酶抑制:Dumaitre 和 Dodic (1996) 合成了一系列 6-苯基吡唑并[3,4-d]嘧啶酮,将其鉴定为 cGMP 特异性(V 型)磷酸二酯酶的特异性抑制剂。这类酶与各种信号通路有关,突出了该化合物在心血管疾病及其他疾病中治疗应用的潜力 (Dumaitre 和 Dodic,1996)。
抗缺氧活性:Kuno 等人 (1993) 合成了新型 4-(3-硝基苯基)吡啶和 4-(3-硝基苯基)嘧啶衍生物,并测试了它们在小鼠中的抗缺氧 (AA) 活性。此类化合物可能有助于开发针对组织缺氧相关疾病的治疗方法 (Kuno 等人,1993)。
化学合成和反应性
- 环缩合反应:Bonacorso 等人 (2003) 报告了通过 4-芳基-4-甲氧基-1,1,1-三氟-3-丁烯-2-酮与尿素反应合成一系列新型 6-芳基(5-甲基)-4-三氟甲基-2(1H)-嘧啶酮。这项工作展示了此类化学结构在合成具有潜在生物活性的复杂分子中的用途 (Bonacorso 等人,2003)。
作用机制
- Unfortunately, precise information about the specific target remains elusive due to limited available data .
- Downstream effects could include altered gene expression, protein synthesis, or cell cycle regulation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound’s oral bioavailability depends on its solubility and permeability. It likely distributes throughout tissues, including the central nervous system. Liver enzymes may metabolize it, forming active or inactive metabolites. Renal excretion plays a role in eliminating the compound .
Result of Action
Action Environment
属性
IUPAC Name |
1-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O2/c1-25-6-8-26(9-7-25)15-10-14(21-11-22-15)24-16(27)23-12-2-4-13(5-3-12)28-17(18,19)20/h2-5,10-11H,6-9H2,1H3,(H2,21,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOBPHXPTFWFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。